molecular formula C11H12FNO2 B12975117 (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12975117
M. Wt: 209.22 g/mol
InChI Key: XKBLOUKUUZVECM-JTQLQIEISA-N
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Description

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the formation of the tetrahydronaphthalene ring system through a cyclization reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using a suitable fluorinating agent.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for replacing the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
  • (S)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Uniqueness

(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(5S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1

InChI Key

XKBLOUKUUZVECM-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Origin of Product

United States

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